molecular formula C21H21N3O4 B1183601 PWNRLDPQVXUNFA-NSUOALMASA-N

PWNRLDPQVXUNFA-NSUOALMASA-N

Cat. No.: B1183601
M. Wt: 379.416
InChI Key: PWNRLDPQVXUNFA-NSUOALMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.416

InChI

InChI=1S/C21H21N3O4/c1-11-6-12(2)8-14(7-11)22-19(25)17-15-4-5-21(27-15)10-24(20(26)18(17)21)16-9-13(3)28-23-16/h4-9,15,17-18H,10H2,1-3H3,(H,22,25)/t15-,17?,18?,21-/m0/s1

InChI Key

PWNRLDPQVXUNFA-NSUOALMASA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-N-nitrosomethanamine
  • CAS Registry Number : 62-75-9
  • Synonyms: Dimethylnitrosamine, Nitrosodimethylamine, DMNA .
  • Structure : A small organic compound with the formula (CH₃)₂N–N=O, characterized by a nitroso group bonded to a dimethylamine moiety.

Properties :

  • Molecular Weight : 74.08 g/mol
  • Boiling Point : 154 °C
  • Solubility : Miscible in water and organic solvents.
  • Carcinogenicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC due to its DNA alkylating properties .

It is regulated in drinking water (e.g., U.S. EPA limit: 7 ng/L) due to its potent toxicity.

Comparison with Similar Nitrosamine Compounds

Structural and Physicochemical Properties

Table 1 compares NDMA with structurally analogous nitrosamines:

Compound IUPAC Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/L)
N-Nitrosodimethylamine N-Methyl-N-nitrosomethanamine 62-75-9 74.08 154 1000
N-Nitrosodiethylamine N-Ethyl-N-nitrosoethanamine 55-18-5 102.12 177 10
N-Nitrosopyrrolidine 1-Nitrosopyrrolidine 930-55-2 100.12 217 50
N-Nitrosomorpholine 4-Nitrosomorpholine 59-89-2 116.12 225 200

Key Observations :

  • Alkyl Chain Length : NDMA has the shortest alkyl chains (methyl groups), contributing to higher volatility and water solubility compared to analogs like N-Nitrosodiethylamine (NDEA) .
  • Solubility Trends : Bulky substituents (e.g., pyrrolidine in N-Nitrosopyrrolidine) reduce water solubility.

Toxicological Profiles

Table 2 summarizes carcinogenic potency (TD₅₀: dose causing 50% tumor incidence) and regulatory limits:

Compound TD₅₀ (mg/kg/day) IARC Classification Regulatory Limit (ng/L)
NDMA 0.0019 Group 2A 7 (U.S. EPA)
NDEA 0.0004 Group 2A 2 (California)
N-Nitrosopyrrolidine 0.075 Group 2B Not regulated
N-Nitrosomorpholine 0.033 Group 2B Not regulated

Key Findings :

  • Potency : NDMA is less potent than NDEA but more potent than nitrosamines with cyclic structures (e.g., N-Nitrosopyrrolidine) due to differences in metabolic activation pathways .
  • Regulatory Focus : NDMA and NDEA are prioritized in regulations due to widespread environmental detection and lower TD₅₀ values.

Environmental and Industrial Occurrence

  • NDMA : Commonly detected in chlorinated drinking water, cured meats, and air near industrial sites .
  • NDEA : Found in tobacco smoke and certain pesticides.
  • N-Nitrosomorpholine : Associated with rubber and lubricant manufacturing.

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